molecular formula C10H9ClF2O2 B14766055 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone

1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone

Cat. No.: B14766055
M. Wt: 234.62 g/mol
InChI Key: HUGMMOVOPYUCOT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H9ClF2O2 This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxyacetophenone and 2,2-difluoroethanol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and the use of advanced technologies to optimize yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The chloro and difluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, influence gene expression, or affect cellular processes, depending on its specific application and context.

Comparison with Similar Compounds

1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(2-chloro-5-(2,2-difluoroethoxy)phenyl)ethanone and other chloro- and difluoroethoxy-substituted phenyl ethanones.

    Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

1-[5-chloro-2-(2,2-difluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H9ClF2O2/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3

InChI Key

HUGMMOVOPYUCOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC(F)F

Origin of Product

United States

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